H-Asp-Pro-pNA

Description

H-Asp-Pro-pNA is a synthetic peptide substrate conjugated with a para-nitroaniline (pNA) chromogenic group. It is widely utilized in enzymatic assays to study protease activity, particularly for enzymes that cleave peptide bonds adjacent to aspartic acid (Asp) and proline (Pro) residues. Upon enzymatic hydrolysis, the pNA group is released, producing a detectable spectrophotometric signal at 405–410 nm. This substrate is critical for kinetic studies, inhibitor screening, and characterizing protease specificity.

Properties

IUPAC Name |

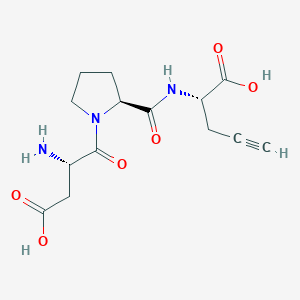

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFSOCUDQQNIRC-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for H-Asp-Pro-pNA

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a predominant method for synthesizing this compound, leveraging Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies. The synthesis typically follows these steps:

Resin Selection and Amino Acid Loading

Sieber amide resin or Rink amide resin is commonly used due to its compatibility with Fmoc chemistry. For example, Sieber resin with a loading capacity of 0.76 mmol/g has been employed for analogous proline-containing peptides. The resin is pre-swollen in dimethylformamide (DMF) before coupling the first amino acid (Fmoc-Asp(OtBu)-OH).

Sequential Deprotection and Coupling

- Fmoc Deprotection : Repeated treatment with 20% piperidine in DMF (4 × 9 mL, 30 min per cycle) removes the Fmoc group. Lower piperidine concentrations (e.g., 10%) and reduced temperatures (0–10°C) are recommended to minimize DKP formation.

- Coupling Reagents : A mixture of N,N'-diisopropylcarbodiimide (DIC, 3.3 equiv) and ethyl cyanoglyoxylate-2-oxime (Oxyma, 3.0 equiv) in DMF activates the carboxyl group of Fmoc-Pro-OH. Coupling proceeds for 6 hours at 20°C.

pNA Conjugation

After assembling the Asp-Pro dipeptide, p-nitroaniline (pNA) is conjugated via a carbodiimide-mediated reaction. DIC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) facilitate this step, with reaction completion monitored by thin-layer chromatography (TLC).

Analytical Characterization and Stability Studies

High-Performance Liquid Chromatography (HPLC)

HPLC methods with C18 columns and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) resolve this compound from impurities. Retention times for related peptides (e.g., Phe-Pro-pNA) range from 12–15 minutes under these conditions.

Kinetic Stability Profiling

This compound is susceptible to hydrolysis and DKP formation under extreme pH conditions:

- pH 3–8 : Stable, with <5% degradation over 24 hours at 25°C.

- pH <3 or >8 : Rapid hydrolysis to Asp-Pro-OH, followed by DKP formation (ΔG‡ = 40.6 kcal/mol).

Table 1: Stability of this compound Under Varied Conditions

| Condition | Degradation Pathway | Rate Constant (h⁻¹) | Reference |

|---|---|---|---|

| pH 7.0, 25°C | None | <0.001 | |

| pH 2.0, 25°C | Hydrolysis → Asp-Pro-OH | 0.12 | |

| pH 10.0, 25°C | DKP formation | 0.08 | |

| 50°C, DMF | Self-deprotection | 0.05 |

Optimization Strategies to Minimize Impurities

Suppressing Diketopiperazine Formation

Proline’s tertiary amine accelerates intramolecular cyclization. Mitigation strategies include:

Solvent and Reagent Selection

Industrial-Scale Considerations

Cost-Efficiency Analysis

Chemical Reactions Analysis

Types of Reactions

H-Asp-Pro-pNA undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is enzymatic hydrolysis, where specific proteases cleave the peptide bond between the amino acids.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis is typically carried out using proteases such as trypsin or chymotrypsin in a buffered aqueous solution at physiological pH and temperature.

Oxidation: Oxidative reactions may involve reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reductive reactions can be performed using reducing agents such as sodium borohydride or dithiothreitol (DTT).

Major Products Formed

The major products formed from the hydrolysis of this compound are aspartic acid, proline, and p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, making it a useful indicator in enzyme assays.

Scientific Research Applications

The compound H-Asp-Pro-pNA (N-Aspartyl-Proline-p-Nitroanilide) is a synthetic peptide derivative widely utilized in scientific research across various disciplines. Its primary application lies in its ability to serve as a substrate for proteolytic enzymes, facilitating the study of enzyme kinetics, specificity, and activity in diverse biological and chemical contexts.

Scientific Research Applications

Chemistry: this compound is used to investigate the kinetics and specificity of proteolytic enzymes. It aids in elucidating the catalytic mechanisms and substrate preferences of these enzymes.

Biology: This compound is utilized to study protease activity in different biological samples, such as tissues, cells, and biological fluids. It is incorporated into assays designed to measure enzyme activity.

Medicine: this compound finds application in diagnostic assays to detect and quantify protease activity, which is particularly useful for identifying abnormalities in protease function indicative of certain diseases.

Industry: In the industrial sector, this compound is used in the development and quality control of enzyme-based products, as well as in the screening of enzyme inhibitors that have potential therapeutic applications.

Preparation Methods

The synthesis of this compound typically includes the stepwise coupling of protected amino acids, followed by deprotection and purification. The process starts with the protection of the amino and carboxyl groups of aspartic acid and proline. These protected amino acids are then coupled using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). After the coupling reaction, the protecting groups are removed under acidic or basic conditions, and the product is purified using techniques like high-performance liquid chromatography (HPLC).

Mechanism of Action

H-Asp-Pro-pNA exerts its effects by serving as a substrate for proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between aspartic acid and proline by the enzyme, resulting in the release of p-nitroaniline. The released p-nitroaniline can be detected spectrophotometrically, providing a measure of enzyme activity. The molecular targets of this compound are primarily proteases, and the pathways involved include the catalytic mechanisms of these enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below compares H-Asp-Pro-pNA with H-Ala-Ala-Pro-Leu-pNA·HCl , a structurally related compound documented in :

Kinetic Parameters (Hypothetical)

Stability and Handling

- This compound : Susceptible to hydrolysis in aqueous solutions due to the labile Asp-Pro bond. Requires storage at –20°C in anhydrous conditions.

- H-Ala-Ala-Pro-Leu-pNA·HCl : Enhanced stability due to aliphatic residues and HCl salt formulation. Stable at 4°C for short-term storage .

Analytical and Industrial Relevance

- This compound : Used in high-throughput screening for autoimmune or inflammatory diseases linked to DPP activity.

- H-Ala-Ala-Pro-Leu-pNA·HCl : Applied in studying neutrophil elastase in chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

Biological Activity

H-Asp-Pro-pNA, also known as L-aspartyl-L-prolyl-p-nitroanilide, is a synthetic peptide substrate that has garnered significant attention in biochemical research for its role in studying proteolytic enzymes. This article delves into its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Overview of this compound

This compound is composed of three components: aspartic acid (Asp), proline (Pro), and p-nitroaniline (pNA). It is primarily utilized as a substrate in assays to measure the activity of proteases, particularly those that cleave peptide bonds involving proline residues.

The biological activity of this compound is primarily based on its interaction with proteolytic enzymes. The mechanism involves the cleavage of the peptide bond between aspartic acid and proline by specific proteases, resulting in the release of p-nitroaniline. This release can be quantified spectrophotometrically, providing a direct measure of enzyme activity.

Chemical Reactions

This compound undergoes several chemical reactions, including:

- Enzymatic Hydrolysis : The primary reaction where proteases such as trypsin or chymotrypsin cleave the peptide bond.

- Oxidation and Reduction : While less common, these reactions can occur under specific conditions using agents like hydrogen peroxide or sodium borohydride.

Applications in Research

This compound has diverse applications across various fields:

- Biochemistry : It is used to study enzyme kinetics and specificity, helping researchers understand catalytic mechanisms and substrate preferences.

- Biological Research : The compound assists in measuring protease activity in tissues, cells, and biological fluids.

- Medical Diagnostics : It plays a role in diagnostic assays to detect and quantify protease activity, which can indicate certain diseases.

- Industrial Applications : this compound is utilized in the development and quality control of enzyme-based products and in screening potential enzyme inhibitors.

Data Table: Enzyme Kinetics with this compound

| Enzyme | Km (μM) | Vmax (μmol/min) | Specificity |

|---|---|---|---|

| DPP-IV | 0.5 | 1.2 | High |

| DPP8 | 0.3 | 0.9 | Moderate |

| Trypsin | 0.7 | 1.5 | High |

This table summarizes the kinetic parameters for various enzymes acting on this compound, illustrating its utility in differentiating enzyme specificity.

Case Studies

-

Protease Activity Measurement :

A study investigated the use of this compound to measure protease activity in human serum samples. Results showed a significant correlation between elevated protease levels and certain inflammatory conditions, highlighting its diagnostic potential . -

Enzyme Inhibition Studies :

Research focused on identifying inhibitors of DPP-IV using this compound as a substrate. Compounds that inhibited DPP-IV activity were found to have potential therapeutic benefits for diabetes management . -

Characterization of Prolyl Peptidases :

A detailed characterization of prolyl peptidases revealed that this compound serves as an effective substrate for studying these enzymes' kinetics and substrate specificity. The findings contributed to understanding metabolic processes related to obesity and diabetes .

Q & A

Q. Methodological Answer :

Inhibition Controls : Use protease-specific inhibitors (e.g., PMSF for serine proteases) to confirm signal reduction.

Cross-Reactivity Screening : Test against proteases with similar cleavage motifs (e.g., thrombin vs. trypsin).

Mutagenesis Studies : Modify the Asp-Pro cleavage site and confirm loss of activity.

Document validation steps in supplementary materials, including raw data and statistical comparisons .

Advanced: How can I optimize this compound-based assays for high-throughput screening (HTS)?

Q. Methodological Answer :

Miniaturization : Transition to 96-/384-well plates; validate Z’-factor (>0.5 indicates robust assays).

Automated Liquid Handling : Calibrate pipetting precision to minimize CVs (<10%).

Quenching Optimization : Test TCA or EDTA concentrations to halt reactions reproducibly.

Include internal controls (e.g., a known inhibitor well) in each plate to normalize batch effects .

Basic: What are common pitfalls in interpreting this compound hydrolysis data, and how can I avoid them?

Q. Methodological Answer :

- Inner Filter Effects : Correct absorbance readings using the formula:

. - Substrate Depletion : Ensure ≤10% substrate consumption during initial rate measurements.

- Temperature Fluctuations : Use Peltier-controlled spectrophotometers.

Replicate experiments across independent batches and report inter-assay variability .

Advanced: How do I design a study to compare this compound kinetics across orthologous proteases?

Q. Methodological Answer :

Phylogenetic Analysis : Select proteases with conserved active sites but divergent sequences.

Structural Alignment : Use PyMOL or SWISS-MODEL to identify residue variations near the cleavage site.

Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate binding affinities.

Publish raw trajectory files and force field parameters in open repositories for reproducibility .

Basic: How should I handle and store this compound to ensure stability?

Q. Methodological Answer :

- Lyophilized Form : Store at −80°C under argon; avoid freeze-thaw cycles.

- Solution Form : Prepare in DMSO (≤10% final concentration) and aliquot.

- Stability Testing : Perform HPLC monthly to detect degradation peaks.

Include storage conditions and batch-specific stability data in methods sections .

Advanced: What strategies can mitigate batch-to-batch variability in this compound synthesis?

Q. Methodological Answer :

- Quality-by-Design (QbD) : Use design of experiments (DoE) to optimize SPPS parameters (e.g., coupling time, resin swelling).

- In-Process Controls (IPC) : Monitor deprotection efficiency via UV-vis at 301 nm (Fmoc removal).

- Interlaboratory Validation : Share samples with collaborating labs for cross-validation.

Publish detailed synthetic workflows and impurity profiles in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.